
Iron-60
概述
描述
Iron-60, also known as this compound, is a radioactive isotope of iron with a mass number of 60. It contains 26 protons and 34 neutrons in its nucleus. This compound is notable for its relatively long half-life of approximately 2.6 million years, making it a valuable tool in various scientific fields, particularly in astrophysics and geology .
准备方法
Synthetic Routes and Reaction Conditions: Iron-60 is typically produced through neutron capture processes in stellar environments. In laboratories, it can be synthesized by bombarding stable iron isotopes with neutrons in nuclear reactors. The reaction involves the capture of neutrons by iron-58 or iron-59, followed by beta decay to form this compound .
Industrial Production Methods: Industrial production of this compound is limited due to its radioactive nature and the complexity of its synthesis. It is primarily produced in specialized nuclear reactors where neutron flux is high enough to facilitate the neutron capture process. The production involves careful handling and containment to ensure safety and minimize radiation exposure .
化学反应分析
Types of Reactions: Iron-60 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides, such as iron(III) oxide.
Reduction: It can be reduced from its oxidized state back to elemental iron.
Substitution: this compound can participate in substitution reactions where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air can oxidize this compound under standard conditions.
Reduction: Reducing agents like hydrogen gas or carbon monoxide can reduce this compound oxides.
Substitution: this compound can react with halogens or other metal salts to form substituted compounds.
Major Products:
Oxidation: Iron(III) oxide (Fe2O3)
Reduction: Elemental iron (Fe)
Substitution: Various iron halides and other substituted compounds.
科学研究应用
Iron-60 has several significant applications in scientific research:
Astrophysics: this compound is used to study nucleosynthesis in stars and supernovae.
Geology: The isotope is used for dating geological samples and studying the Earth’s crustal processes.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in medical imaging and cancer treatment due to its radioactive properties.
作用机制
Iron-60 exerts its effects primarily through its radioactive decay. It undergoes beta decay, transforming into cobalt-60 while emitting beta particles and gamma radiation. This decay process can be harnessed for various applications, such as tracing the movement of iron in biological systems or studying the effects of radiation on materials .
Molecular Targets and Pathways:
Biological Systems: In biological systems, this compound can be incorporated into iron-containing proteins and enzymes, allowing researchers to trace its movement and interactions.
Radiation Pathways: The emitted beta particles and gamma radiation can cause ionization and excitation of molecules, leading to various chemical and biological effects.
相似化合物的比较
- Iron-56
- Cobalt-60
- Nickel-60
Iron-60’s unique properties and applications make it a valuable tool in scientific research, offering insights into the history of the universe, geological processes, and potential medical applications.
属性
CAS 编号 |
32020-21-6 |
|---|---|
分子式 |
Fe |
分子量 |
59.93407 g/mol |
IUPAC 名称 |
iron-60 |
InChI |
InChI=1S/Fe/i1+4 |
InChI 键 |
XEEYBQQBJWHFJM-RNFDNDRNSA-N |
SMILES |
[Fe] |
手性 SMILES |
[60Fe] |
规范 SMILES |
[Fe] |
同义词 |
60Fe radioisotope Fe-60 radioisotope Iron-60 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)
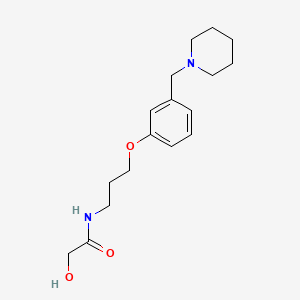
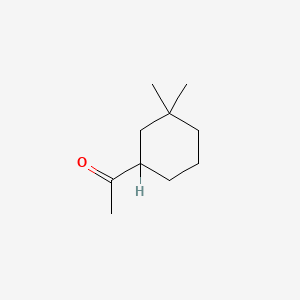
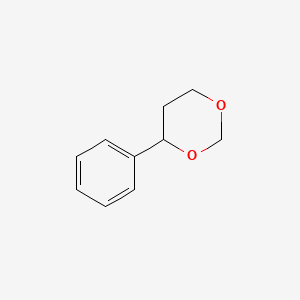
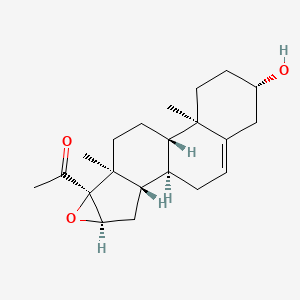
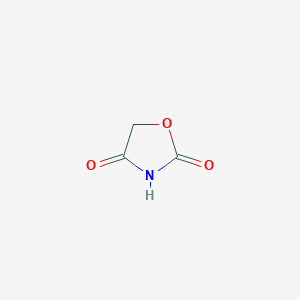
![(Z)-3-[(2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1205461.png)
![2,6-Dichloro-9-thiabicyclo[3.3.1]nonane](/img/structure/B1205462.png)
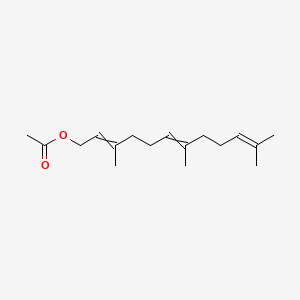
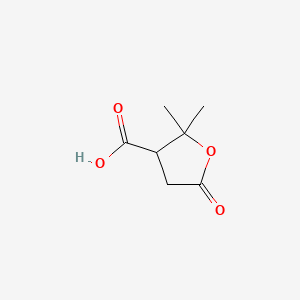
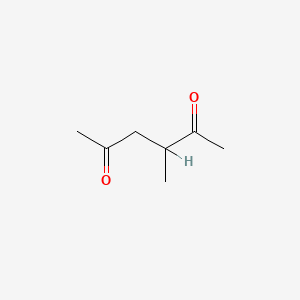

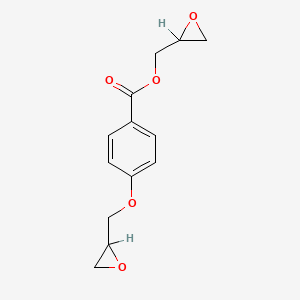
![Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride](/img/structure/B1205472.png)
